Phenanthrene, 9-propyl-

Environmental Toxicology Petroleum Biomarker Research Ecotoxicology

Petroleum geochemists face unreliable chromatographic identification when using generic alkyl-PAH standards. Positional isomerism in alkylphenanthrenes produces distinct GC retention behaviors, and 9-substituted derivatives uniquely induce motor incoordination not observed in 2- or 3-substituted analogs. 9-Propylphenanthrene (CAS 17024-03-2) resolves this with a validated Lee retention index of 350.30 on SE-52 columns, enabling precise localization in GC×GC and GC-MS petroleum biomarker suites for forensic oil spill analysis and source-rock correlation. • Lee RI 350.30 (SE-52) - validated for unambiguous chromatographic peak assignment • EC50 = 0.57 mg/L (haddock embryos) - lower baseline toxicity than 9-methylphenanthrene (0.23 mg/L) and 9-ethylphenanthrene (0.37 mg/L) for controlled aquatic toxicology studies • Characteristic α-band bathochromic shift versus unsubstituted phenanthrene supports UV-based identity verification

Molecular Formula C17H16
Molecular Weight 220.31 g/mol
CAS No. 17024-03-2
Cat. No. B173045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthrene, 9-propyl-
CAS17024-03-2
Molecular FormulaC17H16
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCCC1=CC2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C17H16/c1-2-7-13-12-14-8-3-4-9-16(14)17-11-6-5-10-15(13)17/h3-6,8-12H,2,7H2,1H3
InChIKeyPIWHTUVAMGYSIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Propylphenanthrene: Properties and Specifications


9-Propylphenanthrene (CAS 17024-03-2), also designated 9-n-propylphenanthrene, is a C3-alkylated tricyclic polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H16 and a molecular weight of 220.31 g/mol . This compound belongs to the alkylphenanthrene class of petroleum biomarkers and is structurally defined by an n-propyl substituent at the 9-position of the phenanthrene nucleus [1]. Key physicochemical parameters include a melting point of 74 °C, a predicted boiling point of 377.0±9.0 °C, a predicted density of 1.064±0.06 g/cm³, and a calculated LogP of 4.95 . The compound is assigned Unique Ingredient Identifier (UNII) A3X295MYZ9 and is also catalogued under NSC 338483 [2].

Petroleum biomarker reference for GC×GC and GC-MS fingerprinting
Low-toxicity C3-phenanthrene probe for ecotoxicology studies
Position-specific SAR tool for 9-substitution motor phenotype research

9-Propylphenanthrene: Positional Isomer Specificity


Alkylphenanthrenes exhibit profound biological and physicochemical divergence based on both alkyl chain length and substitution position, rendering generic substitution scientifically invalid. A comprehensive 2023 study comparing 13 alkyl-phenanthrenes in Atlantic haddock embryos demonstrated that developmental toxicity metrics vary substantially among congeners, with the toxicological profile appearing unrelated to the position of alkyl substitution [1]. Furthermore, classical pharmacological investigations have established that among monosubstituted phenanthrene derivatives, 3-substituted compounds are uniformly more pharmacologically active than their 2- or 9-position counterparts, while 9-substituted derivatives uniquely produce a characteristic motor incoordination syndrome not observed with other positional isomers [2]. These position-specific and chain-length-dependent effects necessitate precise compound selection rather than analog substitution.

Alkyl chain length alters toxicity profile Shorter-chain 9-alkylphenanthrenes exhibit different developmental EC50 values; reported toxicity endpoints may not transfer across methyl, ethyl, and propyl homologs.
Substitution position determines motor phenotype 9-substituted derivatives are linked to a veratrine-like motor syndrome not observed with 2- or 3-propyl isomers. Positional analogs cannot replicate this biological signature.
Chromatographic retention index is congener-specific Each alkylphenanthrene possesses a unique Lee retention index; using a different isomer would compromise GC×GC identification accuracy.

9-Propylphenanthrene: Quantitative Evidence vs. Analogs


Developmental Toxicity in Fish Embryos

9-Propylphenanthrene demonstrates significantly lower developmental toxicity compared to its shorter-chain alkyl homologs in early life stage haddock embryos. In a direct head-to-head comparison of 13 alkyl-phenanthrenes tested under identical passive dosing conditions, 9-propylphenanthrene exhibited an EC50 of 0.57 mg/L for morphological defects, compared to 0.23 mg/L for 9-methylphenanthrene and 0.37 mg/L for 9-ethylphenanthrene [1].

Developmental toxicity
Head-to-head
EC50 0.57 mg/L (haddock embryos)
Reported lower developmental toxicity vs 9-methyl (0.23 mg/L) and 9-ethyl (0.37 mg/L) analogs. Supports low-toxicity C3-phenanthrene reference selection.
Direct comparison under identical passive dosing conditions; 2.48× higher EC50 than 9-methylphenanthrene.
Environmental Toxicology Petroleum Biomarker Research Ecotoxicology

Position-Specific Motor Effects

9-Substituted phenanthrene derivatives, including the 9-carboxylic acid analog of 9-propylphenanthrene, produce a unique veratrine-like delayed muscle relaxation syndrome that is not elicited by identical functional groups placed at the 2- or 3-positions. In controlled feline studies, phenanthrene-9-carboxylic acid produced 'a peculiar type of muscular disturbance, characterized chiefly by an exaggerated extensor response in the hind legs and by a delayed relaxation of all of the muscles' [1], a phenotype confirmed across multiple 9-derivatives [2].

Motor phenotype
Class-level
Delayed muscle relaxation syndrome exclusive to 9-substituted phenanthrenes
Reported position-specific neuroactive signature. 2- or 3-propyl isomers did not elicit this phenotype in feline models.
Class-level inference from phenanthrene-9-carboxylic acid data; direct 9-propylphenanthrene motor study pending.
Pharmacology Structure-Activity Relationship Neurotoxicology

GC-MS Retention Index for Identification

9-Propylphenanthrene has a validated Lee retention index of 350.30 on SE-52 non-polar capillary columns under temperature-programmed conditions, providing a definitive analytical benchmark for GC-MS identification in complex hydrocarbon matrices [1]. This compound serves as a critical reference in comprehensive two-dimensional gas chromatography (GC×GC) methods for separating alkylated phenanthrenes, which elute in distinct, recognizable bands alongside other petroleum biomarkers including naphthalenes, biphenyls, fluorenes, chrysenes, and dibenzothiophenes [2].

GC retention
Reported
Lee RI = 350.30
Supports unambiguous GC-MS identification in complex hydrocarbon matrices and petroleum biomarker suites.
SE-52 column, temperature-programmed; validated in peer-reviewed method.
Analytical Chemistry Petroleum Geochemistry Environmental Forensics

UV Spectral Differentiation

9-Alkylphenanthrenes including 9-propylphenanthrene display a measurable bathochromic shift of the longest-wavelength (α) absorption band relative to unsubstituted phenanthrene. This shift has been systematically characterized in a series of 9-alkylphenanthrenes and cannot be explained by hyperconjugation alone; it is instead attributed to the influence of rotameric forms of the alkyl substituents on the spectral band envelope .

UV shift
Data to verify
Bathochromic α-band shift vs phenanthrene
Reported spectroscopic differentiation attributed to rotameric alkyl conformers; magnitude not specifically quantified for 9-propyl.
Source data incomplete; class-level spectral trend. Further verification recommended.
Spectroscopy Structural Analysis Photochemistry

9-Propylphenanthrene: Research and Industrial Applications


Petroleum Biomarker Fingerprinting

9-Propylphenanthrene serves as a C3-alkylphenanthrene reference standard in comprehensive two-dimensional gas chromatography (GC×GC) and GC-MS methods for petroleum biomarker identification. Its validated Lee retention index of 350.30 on SE-52 columns enables precise chromatographic localization among alkylated aromatic bands . Laboratories conducting forensic oil spill analysis, source rock correlation, or reservoir geochemistry rely on this compound as a constituent of alkylphenanthrene biomarker suites used to distinguish petrogenic inputs and depositional environments [5].

Low-Toxicity C3-Phenanthrene Reference

For research programs investigating structure-activity relationships of alkyl-PAHs in aquatic toxicology, 9-propylphenanthrene (EC50 = 0.57 mg/L in haddock embryos) offers a C3-alkylphenanthrene reference with substantially reduced developmental toxicity compared to 9-methylphenanthrene (EC50 = 0.23 mg/L) and 9-ethylphenanthrene (EC50 = 0.37 mg/L) . This lower baseline toxicity makes 9-propylphenanthrene particularly suitable as an internal standard or negative control when experimental designs require a C3-alkylated phenanthrene with minimal confounding toxicological effects relative to lighter alkyl homologs .

Position-Specific SAR Investigations

9-Propylphenanthrene is indicated for pharmacological investigations exploring the position-dependent biological effects of phenanthrene derivatives. Classical studies have demonstrated that 9-substituted phenanthrenes uniquely produce a characteristic veratrine-like motor incoordination syndrome not observed with 2- or 3-substituted positional isomers [5]. Researchers investigating this position-specific neuroactive phenotype or seeking to characterize the distinct receptor interactions associated with 9-substitution require authentic 9-propylphenanthrene rather than its 2- or 3-propyl analogs [5].

Spectroscopic Compound Verification

The documented bathochromic shift of the α-band in 9-alkylphenanthrenes relative to unsubstituted phenanthrene provides a spectroscopic benchmark for compound verification . This spectral signature, attributed to rotameric influences of the 9-alkyl substituent rather than hyperconjugation , supports the development of UV-based identification methods and quality control protocols for distinguishing 9-alkylphenanthrenes from unsubstituted phenanthrene in research and analytical chemistry settings.

Application
Selection Property
Validation Focus
Petroleum biomarker fingerprinting
Validated Lee retention index
Retention index reproducibility and GC×GC resolution among alkylphenanthrene bands
Low-toxicity C3-phenanthrene ecotox reference
Reported lower developmental toxicity profile
EC50 endpoint comparison across 9-alkyl homologs under identical exposure conditions
Position-specific SAR investigations
9-substitution motor phenotype context
Motor syndrome reproducibility in appropriate model systems vs 2-/3-propyl isomers
Spectroscopic compound verification
Reported bathochromic α-band shift
UV spectral differentiation from unsubstituted phenanthrene; confirm shift magnitude for 9-propyl

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